molecular formula C16H14BrN B1624594 2-Benzylisoquinolinium bromide CAS No. 23277-04-5

2-Benzylisoquinolinium bromide

Cat. No. B1624594
CAS RN: 23277-04-5
M. Wt: 300.19 g/mol
InChI Key: HIGCDVRJXBJGLM-UHFFFAOYSA-M
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Description

2-Benzylisoquinolinium bromide is a heterocyclic organic compound . It has a molecular weight of 300.19 and a molecular formula of C16H14BrN . It is used for experimental and research purposes .


Molecular Structure Analysis

The molecular structure of 2-Benzylisoquinolinium bromide consists of a benzyl group and an isoquinoline ring . The compound is a quaternary ammonium compound, meaning it contains a nitrogen atom with four substituents .

Future Directions

Benzylisoquinolinium compounds, including 2-Benzylisoquinolinium bromide, are being investigated for their potential use in medical applications, particularly as neuromuscular blocking drugs . Future research may focus on improving their efficacy and safety profile, as well as exploring new therapeutic uses .

properties

IUPAC Name

2-benzylisoquinolin-2-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N.BrH/c1-2-6-14(7-3-1)12-17-11-10-15-8-4-5-9-16(15)13-17;/h1-11,13H,12H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGCDVRJXBJGLM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC3=CC=CC=C3C=C2.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450216
Record name 2-Benzylisoquinolin-2-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194883
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Benzylisoquinolinium bromide

CAS RN

23277-04-5
Record name NSC131465
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131465
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Benzylisoquinolin-2-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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